

Technical Whitepaper: 5-Ethynynicotinonitrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-Ethynynicotinonitrile
CAS No.:	152803-05-9
Cat. No.:	B133725

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Bifunctional Scaffold for Precision Medicinal Chemistry

Executive Summary

5-Ethynynicotinonitrile (5-Ethynylpyridine-3-carbonitrile) represents a high-value pharmacophore and linker in modern drug discovery. Distinguished by its rigid pyridine core substituted with orthogonal reactive handles—an electron-withdrawing nitrile at C3 and a steric-light ethynyl group at C5—this compound serves as a critical "click-ready" building block. It is extensively utilized in Fragment-Based Drug Discovery (FBDD) for constructing rigidified linkers in PROTACs and as a core scaffold in kinase and mGlu5 receptor inhibitors. This guide details its physiochemical profile, validated synthetic routes, and reactivity landscape.^{[1][2]}

Chemical Identity & Physiochemical Profile^{[3][4]}

5-Ethynynicotinonitrile is a bifunctional pyridine derivative. Its electron-deficient nature, driven by the pyridine nitrogen and the nitrile group, makes it unique compared to phenyl analogs, offering distinct pi-stacking interactions and metabolic stability profiles.

Property	Data
IUPAC Name	5-Ethynylpyridine-3-carbonitrile
CAS Number	152803-05-9
Molecular Formula	C ₈ H ₄ N ₂
Molecular Weight	128.13 g/mol
Appearance	Yellow to pale brown solid
Solubility	Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
Storage	-20°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive
Key Hazards	Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)

Structural Analysis:

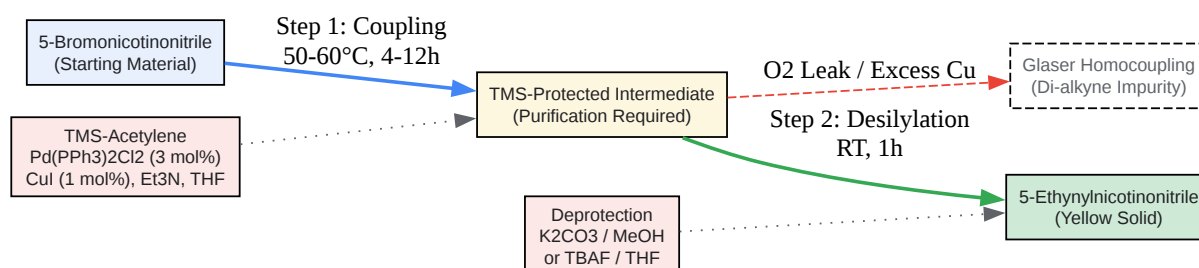
- **C3-Nitrile:** Acts as a hydrogen bond acceptor and a precursor for amidoximes, tetrazoles, or amines. It significantly lowers the pKa of the pyridine nitrogen.
- **C5-Alkyne:** A terminal alkyne providing a handle for Sonogashira couplings or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- **Pyridine Core:** Electron-deficient; less prone to oxidative metabolism than electron-rich arenes.

Synthetic Routes & Production

The industrial standard for synthesizing **5-Ethynynicotinonitrile** relies on the Sonogashira cross-coupling of 5-bromonicotinonitrile with trimethylsilylacetylene (TMSA), followed by desilylation. This route is preferred over direct acetylene coupling to avoid oligomerization and homocoupling (Glaser coupling).

Mechanism & Workflow Diagram

The following Graphviz diagram illustrates the 2-step synthetic pathway and potential side-reaction checkpoints.



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Figure 1: Two-step synthesis of **5-Ethynynicotinonitrile** via Sonogashira coupling.

Reactivity Profile & Applications

5-Ethynynicotinonitrile is a "divergent" intermediate. Its utility lies in the orthogonality of its functional groups: the alkyne can be reacted without affecting the nitrile, and vice-versa under controlled conditions.

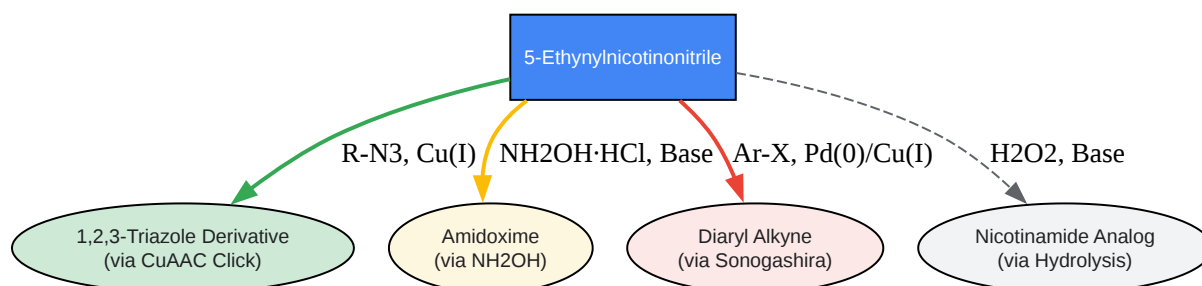
A. The Alkyne Handle (C5 Position)

- Click Chemistry (CuAAC): Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is the primary mode of action for generating METTL3 inhibitors and PROTAC linkers, where the triazole serves as a bioisostere for amide bonds.
- Sonogashira Extension: Can be coupled with aryl halides to form diaryl alkynes, common in mGlu5 receptor antagonists.

B. The Nitrile Handle (C3 Position)

- Amidoxime Formation: Reaction with hydroxylamine (NH₂OH) yields the amidoxime, a precursor to 1,2,4-oxadiazoles.
- Tetrazole Formation: Reaction with sodium azide generates the tetrazole ring, a carboxylic acid bioisostere.

Reactivity Map



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Figure 2: Divergent reactivity profile enabling library generation.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of **5-Ethynynicotinonitrile** from 5-Bromonicotinonitrile. Scale: 1.0 gram input.

Step 1: Sonogashira Coupling

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes.
- Charging: Add 5-Bromonicotinonitrile (1.0 g, 5.46 mmol), Pd(PPh₃)₂Cl₂ (115 mg, 0.16 mmol, 3 mol%), and CuI (31 mg, 0.16 mmol, 3 mol%).
- Solvent: Add anhydrous THF (15 mL) and Triethylamine (5 mL). The solution should turn dark.
- Reaction: Add Trimethylsilylacetylene (0.93 mL, 6.55 mmol) dropwise via syringe.
- Execution: Stir at 50°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot (R_f ~0.4) should disappear.
- Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo. The crude TMS-intermediate is usually a brown oil.

Step 2: Desilylation

- Solvation: Dissolve the crude oil in Methanol (20 mL).
- Deprotection: Add Potassium Carbonate (K_2CO_3) (1.5 g, 10.9 mmol). Stir at Room Temperature for 30 minutes.
- Validation: TLC should show a new, slightly more polar spot compared to the TMS-intermediate.
- Extraction: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).
- Purification: Dry organic layer over Na_2SO_4 , concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
- Yield: Expect 500–600 mg (70–85%) of **5-Ethynynicotinonitrile** as a pale yellow solid.

Self-Validating Checkpoint:

- Color Check: If the reaction mixture turns bright green/blue during Step 1, oxygen has entered (oxidizing Cu(I) to Cu(II)), leading to Glaser homocoupling. Ensure strict Argon atmosphere.

References

- Chemical Identity & Properties
 - Source: PubChem Compound Summary for CID 10878891 (**5-Ethynynicotinonitrile**).
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 - Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.^{[3][4]}
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- Medicinal Chemistry Applications (METTL3 Inhibitors)

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 - Source: Angewandte Chemie International Edition.[5]
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- To cite this document: BenchChem. [Technical Whitepaper: 5-Ethynynicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133725/docs#technical-whitepaper-5-ethynynicotinonitrile\]](https://www.benchchem.com/product/b133725/docs#technical-whitepaper-5-ethynynicotinonitrile)

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